![molecular formula C13H16N4O2 B11799085 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for diverse functionalization, making it a versatile scaffold for the development of biologically active molecules.
準備方法
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid typically involves the following steps:
Palladium-Catalyzed Carbonylation: The initial step involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure.
Conversion to Amidoximes and Amidines: The resulting nitrile intermediates are then converted to the corresponding amidoximes and amidines through cyclocondensation reactions with reagents like trifluoroacetic anhydride or ethyl chloroformate.
Cyclocondensation: The amidoximes and amidines undergo further cyclocondensation with acetoacetate or ethyl ethoxymethylidenemalonate to yield the final product.
化学反応の分析
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems.
科学的研究の応用
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of inhibitors of phosphoinositide-3 kinase, p38 kinase, and matrix metalloproteases.
Material Science: The compound’s unique photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is employed in the study of biological interactions and intracellular processes due to its ability to act as a chelating agent for ions.
作用機序
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Inhibition of Kinases: The compound inhibits kinases such as phosphoinositide-3 kinase and p38 kinase by binding to their active sites, thereby preventing their phosphorylation activity.
Modulation of Sirtuins: It acts as a modulator of sirtuins, which are involved in the regulation of cellular processes such as aging, inflammation, and metabolism.
Antagonism of Chemokine Receptors: The compound functions as an antagonist of chemokine receptors, blocking the binding of chemokines and inhibiting their signaling pathways.
類似化合物との比較
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds:
Imidazo[1,2-a]pyrazine-8-carboxylates: These compounds are used as substrates for the preparation of inhibitors of phosphoinositide-3 kinase and modulators of sirtuins.
Triazolo[1,5-a]pyrazine-8-carboxylates: These compounds are developed as antagonists of the adenosine receptor A2A.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their photophysical properties and are used in fluorescent probes and organic light-emitting devices.
特性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(8-16)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19) |
InChIキー |
PQVIZGFPKDZRJN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


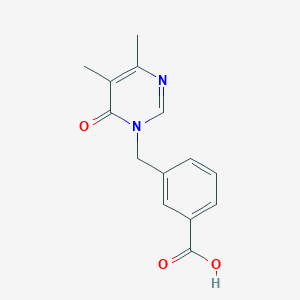


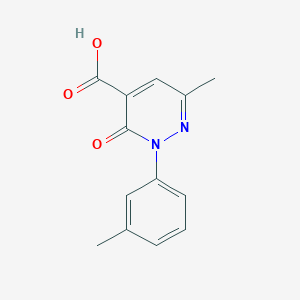
![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
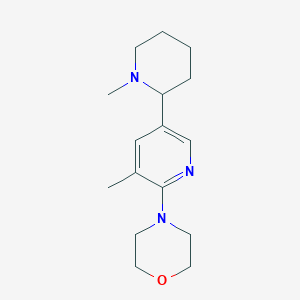
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)
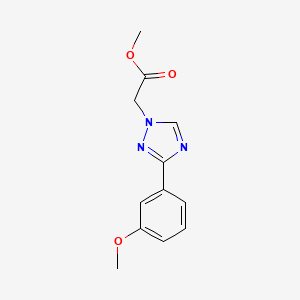

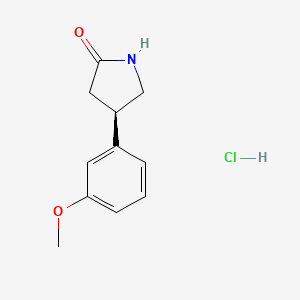

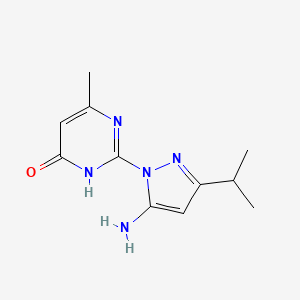

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)
